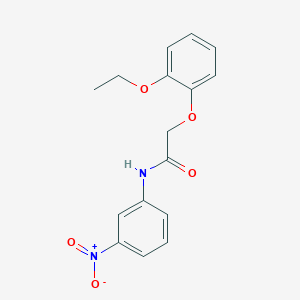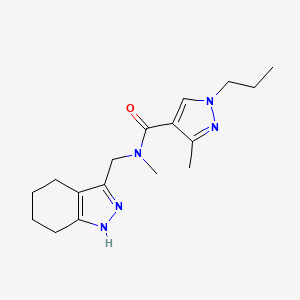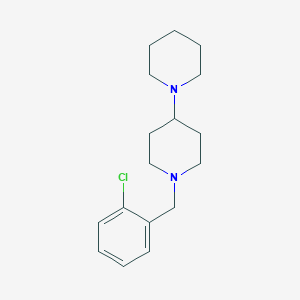
2-(2-ethoxyphenoxy)-N-(3-nitrophenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-ethoxyphenoxy)-N-(3-nitrophenyl)acetamide, also known as ENA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. ENA is a white crystalline powder that has a molecular weight of 337.34 g/mol. This compound has been synthesized using various methods, and it has been found to have significant biochemical and physiological effects.
作用機序
The mechanism of action of 2-(2-ethoxyphenoxy)-N-(3-nitrophenyl)acetamide is not fully understood. However, studies have shown that this compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This compound has also been found to inhibit the activity of phosphodiesterase-4 (PDE4), an enzyme that plays a role in the regulation of inflammation and immune response.
Biochemical and physiological effects:
This compound has been found to have significant biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. Additionally, this compound has been found to reduce inflammation by inhibiting the activity of COX-2 and PDE4. This compound has also been found to have potential applications in the treatment of neurological disorders, as it can modulate the activity of neurotransmitters.
実験室実験の利点と制限
2-(2-ethoxyphenoxy)-N-(3-nitrophenyl)acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized using various methods. This compound is also soluble in various solvents, making it easy to work with. However, this compound has some limitations for lab experiments. It is a relatively new compound, and there is limited information available on its toxicity and pharmacokinetics. Additionally, the mechanism of action of this compound is not fully understood, which makes it challenging to design experiments to study its effects.
将来の方向性
There are several future directions for research on 2-(2-ethoxyphenoxy)-N-(3-nitrophenyl)acetamide. One of the significant areas of research is to study the toxicity and pharmacokinetics of this compound. Additionally, further studies are needed to understand the mechanism of action of this compound and its effects on different cell types. Another area of research is to explore the potential applications of this compound in the treatment of neurological disorders. This compound has also been found to have potential applications in the field of agriculture, where it can be used as a pesticide. Further research is needed to explore the potential applications of this compound in various fields.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound can be synthesized using various methods and has been found to have significant biochemical and physiological effects. Further research is needed to understand the mechanism of action of this compound and its potential applications in various fields.
合成法
2-(2-ethoxyphenoxy)-N-(3-nitrophenyl)acetamide can be synthesized using various methods, including the reaction of 2-(2-ethoxyphenoxy)acetic acid with 3-nitroaniline in the presence of a dehydrating agent such as thionyl chloride. The reaction yields this compound as a white crystalline powder with a yield of approximately 60%. Other methods of synthesis include the reaction of 2-(2-ethoxyphenoxy)acetic acid with 3-nitrophenol in the presence of a coupling agent such as dicyclohexylcarbodiimide.
科学的研究の応用
2-(2-ethoxyphenoxy)-N-(3-nitrophenyl)acetamide has been found to have potential applications in various fields of scientific research. One of the significant applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been found to have anti-inflammatory properties and can be used to treat various inflammatory diseases. Additionally, this compound has been found to have potential applications in the field of neuroscience, where it can be used to study the mechanisms of synaptic transmission.
特性
IUPAC Name |
2-(2-ethoxyphenoxy)-N-(3-nitrophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5/c1-2-22-14-8-3-4-9-15(14)23-11-16(19)17-12-6-5-7-13(10-12)18(20)21/h3-10H,2,11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDIBXHNYQNXPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCC(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[(4S)-4-isopropyl-2-oxo-1,3-oxazolidin-3-yl]acetyl}-1-(2-phenylethyl)piperazin-2-one](/img/structure/B5626514.png)
![1'-(imidazo[2,1-b][1,3]thiazol-6-ylacetyl)-5-propyl-1,5,6,7-tetrahydrospiro[imidazo[4,5-c]pyridine-4,4'-piperidine]](/img/structure/B5626524.png)


![N-[3-(5,6-dimethyl-1,3-benzoxazol-2-yl)-4-hydroxyphenyl]butanamide](/img/structure/B5626549.png)

![N-[(2-amino-5-pyrimidinyl)methyl]-1-(4-isopropylphenyl)-N-methyl-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5626564.png)

![2-cyclohexyl-N-[2-(3-hydroxy-1-piperidinyl)ethyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5626579.png)
![5,6-dimethyl-2-{[2-(1-piperidinyl)ethyl]thio}-1H-benzimidazole](/img/structure/B5626580.png)
![9-(3-fluoro-4-methylbenzoyl)-2-(trans-4-hydroxycyclohexyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5626587.png)
![N~1~-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-N~2~-methyl-N~2~-phenylglycinamide](/img/structure/B5626600.png)
![2-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}acetamide](/img/structure/B5626601.png)
